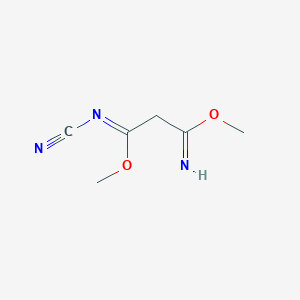

N-Cyano-1,3-dimethoxy-1,3-propanediimine

Description

Contextualization within Iminium and Diimine Chemistry

The foundational chemistry of N-Cyano-1,3-dimethoxy-1,3-propanediimine is rooted in the principles of iminium and diimine chemistry. Imines, or Schiff bases, are compounds containing a carbon-nitrogen double bond. Protonation or alkylation of the nitrogen atom of an imine generates an iminium ion (or iminium cation). acs.org This cation is a powerful electrophile due to the positive charge on the nitrogen, which enhances the electrophilicity of the imine carbon, making it highly susceptible to attack by nucleophiles. fiveable.me Iminium ions are key intermediates in a variety of well-known organic reactions, including the Mannich and Pictet-Spengler reactions, which are fundamental in the synthesis of alkaloids and other nitrogen-containing heterocycles. acs.org

Diimines are organic compounds that feature two imine groups. wikipedia.orgwikiwand.com Depending on the relative positions of these groups, they can be classified as 1,2-diimines, 1,3-diimines, and so on. These compounds are typically synthesized through the condensation reaction between a dicarbonyl compound (like a dialdehyde or diketone) and two equivalents of a primary amine. wikipedia.orggetidiom.com The conjugated N=C-C=N backbone in α-diimines (1,2-diimines) allows for significant electronic and steric tunability, making them valuable as ligands in organometallic chemistry, particularly in catalysts for polymerization. x-rayman.co.ukrsc.org The target molecule of this article is a derivative of a 1,3-diimine.

Table 1: Comparison of Imines, Iminium Ions, and Diimines

| Feature | Imine | Iminium Ion | Diimine |

| General Structure | R₂C=NR' | R₂C=N⁺R'₂ | R'N=CR-R-CR=NR' |

| Key Characteristic | Carbon-nitrogen double bond | Positively charged, electrophilic carbon | Contains two imine functional groups |

| Formation | Condensation of an aldehyde/ketone with a primary amine acs.org | Protonation or alkylation of an imine acs.org | Condensation of a dicarbonyl with an amine wikipedia.org |

| Reactivity | Moderately electrophilic at the carbon atom | Highly electrophilic at the carbon atom acs.org | Varies; used as ligands, precursors to diamines wikipedia.org |

| Common Reactions | Nucleophilic addition, reduction to amines | Nucleophilic addition, cyclization reactions acs.org | Coordination to metals, reduction, cycloaddition |

Overview of Propanediimine Architectures in Synthesis

The core of N-Cyano-1,3-dimethoxy-1,3-propanediimine is a 1,3-propanediimine skeleton. This structural motif is derived from 1,3-diaminopropane, a versatile building block in organic synthesis. wikipedia.org 1,3-diaminopropane is utilized in the preparation of various heterocycles and serves as a ligand in coordination chemistry. wikipedia.org The diamine can be used to construct larger molecules and is a key component in the synthesis of certain pharmaceuticals. wikipedia.org

Propanediimine architectures are typically accessed through the condensation of a 1,3-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), with primary amines. wikiwand.com The resulting 1,3-diimines, often referred to as β-diketimines, are excellent ligands for a wide range of metal ions. The utility of the 1,3-propanediamine scaffold is further highlighted by the use of protected versions, such as N-Boc-1,3-propanediamine, in pharmaceutical synthesis, where one amine can be selectively functionalized while the other remains protected. This allows for the controlled, stepwise construction of complex molecular targets.

Table 2: Examples of Propanediamine Derivatives in Synthesis

| Derivative | Synthetic Application | Reference |

| 1,3-Diaminopropane | Synthesis of heterocycles, coordination complexes, and pharmaceuticals like piroxantrone. | wikipedia.org |

| N-Boc-1,3-propanediamine | Used as a linker and building block in pharmaceutical and peptide synthesis. | |

| 1,3-Propanediimines (from 1,3-diketones) | Serve as versatile ligands (e.g., NacNac) for metal catalysts. | wikiwand.com |

| (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid derivatives | Investigated for their potential antiproliferative activities. | researchgate.net |

Significance of N-Cyano-1,3-dimethoxy-1,3-propanediimine as a Strategic Intermediate

Based on its structure, N-Cyano-1,3-dimethoxy-1,3-propanediimine can be predicted to be a highly versatile and reactive synthetic intermediate. Its potential significance stems from the unique combination of its three key structural features: the N-cyano group, the two O-methyl imidate functionalities, and the 1,3-diimine backbone.

N-Cyano Group: The N-cyano moiety is known to be a strong electron-withdrawing group. In the context of an imine, it would significantly influence the electronic properties of the nitrogen atom it is attached to. N-cyanoimines are used in the synthesis of various heterocyclic compounds. researchgate.net Furthermore, related N-cyano derivatives, such as N-cyanosulfilimines, can be readily synthesized and subsequently transformed into other valuable functional groups like NH-sulfoximines through oxidation and decyanation. organic-chemistry.org This suggests that the N-cyano group in the target molecule could serve as a handle for further synthetic transformations.

O-Methyl Imidate Functionality: The "1,3-dimethoxy" nomenclature suggests the presence of two O-methyl imidate groups (C=N-OCH₃). Imidates are derivatives of amides and possess both nucleophilic and electrophilic centers, making them highly versatile synthons. rsc.org They undergo a variety of reactions, including reduction to aldehydes, condensation with reactive methylene (B1212753) groups, and reactions with Grignard reagents. alfa-chemistry.com Importantly, imidates are increasingly used as building blocks for the synthesis of N-heterocycles such as oxazolines, quinazolines, and isoquinolines under various catalytic conditions. rsc.org

Combined Reactivity: The combination of these functional groups in a single molecule would create a strategic intermediate with multiple reactive sites. The O-methyl imidate carbons are electrophilic and prone to attack by nucleophiles, while the N-cyano group activates the diimine system and could itself be a site for further reactions. This polyfunctional nature would allow for complex, one-pot reactions or sequential functionalization to rapidly build molecular complexity. It is plausible that N-Cyano-1,3-dimethoxy-1,3-propanediimine could serve as a precursor to novel nitrogen-containing heterocycles that would be difficult to access through other synthetic routes.

Table 3: Predicted Reactivity of Functional Groups in N-Cyano-1,3-dimethoxy-1,3-propanediimine

| Functional Group | Predicted Role / Reactivity |

| N-Cyano Group | Electron-withdrawing, activating the imine system; potential leaving group or precursor to other nitrogen functionalities. |

| O-Methyl Imidate | Electrophilic carbon susceptible to nucleophilic attack; precursor for heterocycle formation via annulation reactions. |

| Diimine Backbone | Provides a structural scaffold for building complex molecules; potential for chelation to metal catalysts. |

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

dimethyl N'-cyanopropanediimidate |

InChI |

InChI=1S/C6H9N3O2/c1-10-5(8)3-6(11-2)9-4-7/h8H,3H2,1-2H3 |

InChI Key |

JNLQUMUSZMOPGQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)CC(=NC#N)OC |

Origin of Product |

United States |

Synthetic Methodologies for N Cyano 1,3 Dimethoxy 1,3 Propanediimine

Development of Novel Synthetic Pathways to N-Cyano-1,3-dimethoxy-1,3-propanediimine

Precursor Identification and Optimization

There is no available scientific literature that identifies or discusses the optimization of precursors for the synthesis of N-Cyano-1,3-dimethoxy-1,3-propanediimine. Research into analogous structures or related compounds would be necessary to propose potential starting materials.

Reaction Condition Elucidation and Refinement

No studies have been published that elucidate or refine the reaction conditions for the synthesis of this compound. Information regarding suitable solvents, temperatures, catalysts, and reaction times is currently unavailable.

Mechanism of Formation of N-Cyano-1,3-dimethoxy-1,3-propanediimine

Kinetic Studies of the Formation Process

A search of the scientific literature reveals no kinetic studies on the formation of N-Cyano-1,3-dimethoxy-1,3-propanediimine. Consequently, there is no data on reaction rates, order of reaction, or the influence of reactant concentrations on the formation process.

Identification of Key Intermediates and Transition States

Without experimental or computational studies, the key intermediates and transition states involved in the formation of N-Cyano-1,3-dimethoxy-1,3-propanediimine remain unidentified.

Evaluation of Scalability and Green Chemistry Principles in N-Cyano-1,3-dimethoxy-1,3-propanediimine Synthesis

There are no reports on the scalability of any synthetic route to N-Cyano-1,3-dimethoxy-1,3-propanediimine. Furthermore, no assessments based on green chemistry principles, such as atom economy, use of renewable feedstocks, or reduction of waste, have been conducted for its synthesis.

Spectroscopic and Structural Elucidation Studies of N Cyano 1,3 Dimethoxy 1,3 Propanediimine and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For N-Cyano-1,3-dimethoxy-1,3-propanediimine (C₆H₉N₃O₂), both ¹H and ¹³C NMR studies provide critical data for its structural confirmation.

In ¹H NMR spectroscopy, the molecule is expected to exhibit distinct signals corresponding to the methoxy (B1213986) (-OCH₃), methylene (B1212753) (-CH₂-), and imine (-NH) protons. The two methoxy groups, being chemically equivalent, would likely produce a sharp singlet. The central methylene protons would appear as a singlet, and the imine proton would also present as a singlet, which may be broadened due to quadrupole effects from the adjacent nitrogen atom.

In ¹³C NMR spectroscopy, six distinct carbon signals are anticipated, corresponding to the cyano carbon, the two imine carbons, the central methylene carbon, and the two methoxy carbons. The chemical shifts of these carbons are indicative of their electronic environment; for instance, the cyano carbon is expected to appear in the 115-120 ppm range, while the imine carbons would be significantly downfield.

Two-dimensional NMR techniques, such as HSQC and HMBC, would be employed to definitively correlate the proton and carbon signals, confirming the C-H connectivity and mapping out the complete molecular skeleton. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for N-Cyano-1,3-dimethoxy-1,3-propanediimine (in CDCl₃)

| Assignment | ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |

| -OCH₃ | 3.90 (s, 6H) | 55.0 |

| -CH₂- | 3.50 (s, 2H) | 35.0 |

| C=NH | 8.10 (s, 1H) | 165.0 |

| N-C=N | - | 162.0 |

| -C≡N | - | 117.0 |

Data is hypothetical and based on typical chemical shifts for the respective functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of N-Cyano-1,3-dimethoxy-1,3-propanediimine is expected to be dominated by several key absorption bands. A sharp, intense peak around 2230-2250 cm⁻¹ would be characteristic of the C≡N (cyano) stretching vibration. The C=N (imine) stretching vibrations are anticipated to appear in the 1640-1690 cm⁻¹ region. The presence of an N-H bond would give rise to a stretching band in the 3100-3500 cm⁻¹ range. Furthermore, C-H stretching vibrations from the methoxy and methylene groups would be observed just below 3000 cm⁻¹, while the C-O stretching of the methoxy groups would appear as a strong band between 1050 and 1250 cm⁻¹.

Raman spectroscopy would complement the IR data, particularly for the more symmetric and less polar bonds. The C≡N and C=N stretches are typically strong in Raman spectra, providing confirmatory evidence for these functional groups.

Table 2: Predicted Vibrational Spectroscopy Data for N-Cyano-1,3-dimethoxy-1,3-propanediimine

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| N-H Stretch | 3300 (medium, broad) | Weak |

| C-H Stretch (sp³) | 2950-2850 (medium) | Strong |

| C≡N Stretch | 2245 (sharp, strong) | Strong |

| C=N Stretch | 1660 (strong) | Medium |

| C-O Stretch | 1150 (strong) | Weak |

Data is hypothetical and based on characteristic group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The conjugated system formed by the diimine moiety (N=C-C-C=N) in N-Cyano-1,3-dimethoxy-1,3-propanediimine is expected to give rise to characteristic electronic transitions.

The primary absorptions would likely be due to π→π* transitions within the conjugated imine system and n→π* transitions involving the lone pair electrons on the nitrogen atoms. The presence of the cyano and methoxy groups as auxochromes can influence the position and intensity of these absorption bands. Typically, conjugated imines exhibit strong π→π* absorptions in the 200-300 nm range. nih.gov A weaker n→π* transition might be observed at a longer wavelength, potentially above 300 nm. The exact position of the absorption maximum (λ_max) is sensitive to the solvent polarity.

Table 3: Predicted UV-Vis Absorption Data for N-Cyano-1,3-dimethoxy-1,3-propanediimine (in Ethanol)

| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π→π | ~245 | ~15,000 |

| n→π | ~320 | ~500 |

Data is hypothetical and based on typical electronic transitions for conjugated imines.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For N-Cyano-1,3-dimethoxy-1,3-propanediimine, with a molecular formula of C₆H₉N₃O₂, HRMS would be used to verify the exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙).

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecule can break apart in a predictable manner. Plausible fragmentation pathways for this compound could include the loss of a methoxy radical (·OCH₃), the cleavage of the C-C bond in the propane (B168953) backbone, or the elimination of small neutral molecules like HCN. Analyzing the masses of these fragment ions helps to piece together the molecular structure, corroborating data from other spectroscopic methods. nih.gov

Table 4: Predicted HRMS Data and Plausible Fragments for N-Cyano-1,3-dimethoxy-1,3-propanediimine

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₆H₁₀N₃O₂⁺ | 156.0768 | Protonated Molecular Ion |

| [M-OCH₃]⁺ | C₅H₇N₃O⁺ | 125.0584 | Loss of a methoxy group |

| [M-HCN]⁺ | C₅H₉N₂O₂⁺ | 129.0659 | Loss of hydrogen cyanide |

| [C₄H₅N₂O]⁺ | C₄H₅N₂O⁺ | 97.0402 | Backbone cleavage fragment |

Data is hypothetical and based on calculated exact masses and common fragmentation patterns.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide valuable information about molecular connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles within the N-Cyano-1,3-dimethoxy-1,3-propanediimine molecule.

Table 5: Hypothetical Crystallographic Data for N-Cyano-1,3-dimethoxy-1,3-propanediimine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.0 |

| V (ų) | 845 |

| Z | 4 |

| Selected Bond Lengths (Å) | |

| C≡N | 1.15 |

| C=N | 1.28 |

| C-O (methoxy) | 1.43 |

Data is hypothetical and represents typical values for organic molecules of similar size.

Derivatives and Analogues of N Cyano 1,3 Dimethoxy 1,3 Propanediimine: Synthetic Accessibility and Diversification

Systematic Synthesis of N-Cyano-1,3-dimethoxy-1,3-propanediimine Analogues with Structural Modifications

The synthesis of analogues of N-Cyano-1,3-dimethoxy-1,3-propanediimine can be methodically approached by modifying the core components of the molecule: the central propane (B168953) backbone, the O-methyl imidate groups, and the N-cyano functionality. A plausible and flexible synthetic strategy would likely involve a convergent approach, building the key functional groups in separate steps before their final assembly.

A foundational route could commence with a substituted malondialdehyde or a 1,3-diketone as the three-carbon progenitor. The central carbon of this precursor (C2) could bear various substituents (R¹) to introduce diversity into the propane backbone. Condensation of this 1,3-dicarbonyl compound with ammonia (B1221849) or a primary amine would yield a 1,3-diimine.

The subsequent steps would focus on the elaboration of the imine functionalities. The formation of the O-alkyl imidate moieties can be achieved through regioselective O-alkylation of a corresponding diamide (B1670390) precursor. acs.orgorganic-chemistry.org Methods utilizing reagents like Meerwein's salt (trialkyloxonium tetrafluoroborates) have proven effective for such transformations. rroij.com Variation of the alkylating agent would allow for the introduction of groups other than methyl at the oxygen positions (R²).

The final introduction of the cyano group onto one of the imine nitrogens to form the N-cyanoimine is a critical step. This could potentially be achieved through methods analogous to the synthesis of N-cyano sulfilimines, which involve the reaction of an imine with a cyanamide (B42294) source in the presence of an activating agent. nih.govorganic-chemistry.org Alternatively, strategies involving the dual photoredox/copper-catalyzed cyanation of O-acyl oximes could be adapted for this purpose. researchgate.net

This systematic approach allows for the generation of a library of analogues, as detailed in the following table:

| Starting 1,3-Dicarbonyl | Alkylating Agent (for R²) | Cyanating Agent | Resulting Analogue Structure |

| Malondialdehyde (R¹=H) | Trimethyloxonium tetrafluoroborate | Cyanogen bromide | N-Cyano-1,3-dimethoxy-1,3-propanediimine |

| 2-Methylmalondialdehyde (R¹=CH₃) | Triethyloxonium tetrafluoroborate | N-Cyanobenzimidazole | N-Cyano-1,3-diethoxy-2-methyl-1,3-propanediimine |

| 2-Phenylmalondialdehyde (R¹=Ph) | Trimethyloxonium tetrafluoroborate | 1-Cyanopyrazole | N-Cyano-1,3-dimethoxy-2-phenyl-1,3-propanediimine |

| Acetylacetone (R¹=H, C1/C3=CH₃) | Trimethyloxonium tetrafluoroborate | Cyanogen bromide | N-Cyano-1,3-dimethoxy-1,3-butanediimine |

Investigation of Reactivity Profiles in Structurally Related Compounds

The reactivity of N-Cyano-1,3-dimethoxy-1,3-propanediimine and its analogues is dictated by the interplay of its constituent functional groups. The O-alkyl imidate portion is known to be susceptible to hydrolysis, which under acidic conditions can lead to the formation of an ester and an amine. rroij.com This reactivity provides a synthetic handle for further transformations. Moreover, imidates can react with amines to form amidines, a reaction that could be exploited for the synthesis of more complex nitrogen-containing structures. wikipedia.org

The N-cyanoimine functionality introduces a distinct set of reactive properties. The cyano group is strongly electron-withdrawing, which enhances the electrophilicity of the imine carbon. This would make the molecule susceptible to attack by a wide range of nucleophiles. The N-cyano group itself can participate in cycloaddition reactions, offering a pathway to various heterocyclic systems. researchgate.net

The presence of two such functional groups in a 1,3-relationship suggests the potential for intramolecular reactions, leading to the formation of cyclic products. For instance, under specific conditions, the nitrogen of one imidate could potentially interact with the electrophilic carbon of the other, or a nucleophile could induce a cascade cyclization.

The following table outlines the expected reactivity of the core scaffold with various classes of reagents:

| Reagent Class | Expected Reaction Site(s) | Potential Product Type |

| Water (acidic) | O-Alkyl imidate | Ester-amide |

| Alcohols | O-Alkyl imidate (trans-esterification) | New imidate/ester |

| Primary/Secondary Amines | O-Alkyl imidate and/or N-cyanoimine | Amidine, Guanidine-like structures |

| Grignard Reagents | Imine carbons | Substituted diamines |

| Reducing Agents (e.g., NaBH₄) | Imine double bonds | Saturated diamine |

| Dienes (for Diels-Alder) | N-Cyanoimine | Heterocyclic adducts |

Structure-Reactivity Relationship (SRR) Studies in Synthetic Applications

Understanding the structure-reactivity relationships (SRR) is crucial for the rational design of synthetic strategies utilizing N-Cyano-1,3-dimethoxy-1,3-propanediimine and its analogues. The electronic and steric nature of the substituents at various positions on the molecule will significantly influence its reactivity.

Substituents on the Propane Backbone (R¹):

Electron-withdrawing groups (EWGs) at the C2 position are expected to increase the acidity of the C2 proton and could facilitate reactions involving the formation of a carbanion at this position. They would also likely enhance the electrophilicity of the imine carbons through inductive effects.

Electron-donating groups (EDGs) at C2 would have the opposite effect, potentially decreasing the electrophilicity of the imine carbons.

Sterically bulky groups at C2 could hinder the approach of nucleophiles to the imine carbons, thereby slowing down reaction rates.

Substituents on the Oxygen (R²):

The nature of the alkyl group on the imidate oxygen can influence the leaving group ability during nucleophilic attack. Bulkier alkyl groups may sterically shield the imidate carbon.

Substituents on the Imine Carbons:

If the synthesis starts from a 1,3-diketone other than a malondialdehyde derivative (e.g., acetylacetone), the resulting methyl groups on the imine carbons would introduce steric hindrance and also affect the electronic properties of the imine.

These relationships can be systematically studied by comparing the reaction rates and outcomes of a series of analogues in a standardized set of reactions. For example, the rate of hydrolysis or aminolysis could be correlated with Hammett parameters for substituents on an aromatic ring at the C2 position.

The following table summarizes the predicted influence of structural modifications on reactivity:

| Structural Modification | Predicted Effect on Reactivity | Rationale |

| EWG at C2 (e.g., -NO₂) | Increased electrophilicity of imine carbons | Inductive electron withdrawal |

| EDG at C2 (e.g., -OCH₃) | Decreased electrophilicity of imine carbons | Inductive and resonance electron donation |

| Bulky group at C2 (e.g., -tBu) | Decreased reaction rates with nucleophiles | Steric hindrance |

| Replacing O-Methyl with O-Ethyl | Minor decrease in reactivity | Increased steric bulk and inductive effect |

| Aryl group at C2 | Can modulate reactivity via resonance and inductive effects | Depends on the substitution on the aryl ring |

By systematically exploring these synthetic and reactivity landscapes, the full potential of N-Cyano-1,3-dimethoxy-1,3-propanediimine and its derivatives as versatile building blocks in organic synthesis can be realized.

Advanced Mechanistic Investigations of Reactions Involving N Cyano 1,3 Dimethoxy 1,3 Propanediimine

Detailed Kinetic Analysis of Complex Reaction Systems

A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the kinetic analysis of complex reaction systems involving N-Cyano-1,3-dimethoxy-1,3-propanediimine. Therefore, no data on rate constants, reaction orders, or activation energies for reactions with this specific compound can be provided at this time.

In-situ Spectroscopic Monitoring of Reaction Progress

There is no available research that specifically employs in-situ spectroscopic techniques, such as NMR, IR, or UV-Vis, to monitor the progress of reactions involving N-Cyano-1,3-dimethoxy-1,3-propanediimine. While in-situ monitoring is a powerful tool for understanding reaction mechanisms, its application to this particular compound has not been documented in accessible scientific literature. mdpi.comnih.gov

Isotopic Labeling Experiments for Mechanistic Elucidation

No published studies were found that utilize isotopic labeling to elucidate the reaction mechanisms of N-Cyano-1,3-dimethoxy-1,3-propanediimine. This technique, which is crucial for tracing the pathways of atoms and functional groups during a chemical transformation, has not been applied to this compound according to the available data.

Understanding the Role of Solvent and Temperature on Reaction Dynamics

Information regarding the influence of solvent and temperature on the reaction dynamics of N-Cyano-1,3-dimethoxy-1,3-propanediimine is not available in the current body of scientific literature. Investigations into how these parameters affect reaction rates, product distributions, and mechanistic pathways for this specific compound have not been reported.

Q & A

Q. How to statistically analyze conflicting kinetic data from cycloaddition reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.